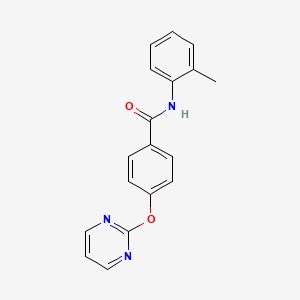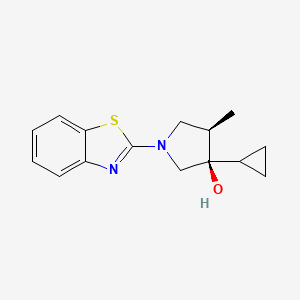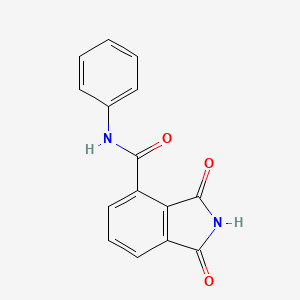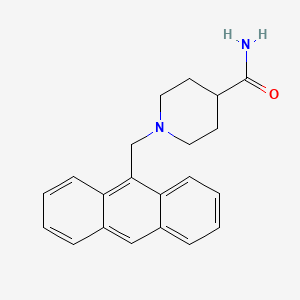![molecular formula C16H18FN3O B5565867 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)
4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine” is a complex organic molecule that contains several functional groups. It has an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), a pyrimidine ring (a six-membered ring with two nitrogen and four carbon atoms), and a fluorobenzyl group .
Molecular Structure Analysis
The azetidine ring in the molecule is a strained four-membered ring, which can have significant effects on the molecule’s reactivity. The pyrimidine ring is aromatic and thus relatively stable .Chemical Reactions Analysis
Azetidines, being strained rings, can undergo ring-opening reactions. Pyrimidines, being aromatic, are relatively unreactive but can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As a complex organic molecule, it’s likely to be a solid at room temperature .Aplicaciones Científicas De Investigación
Anticonvulsant and Antidepressant Potential
Pyrido[2,3-d]pyrimidine derivatives, including structures related to 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine, have been synthesized and evaluated for their potential as anticonvulsants and antidepressants. Research indicates that certain derivatives exhibit significant anticonvulsant activity, surpassing that of reference drugs like carbamazepine, and show potent antidepressant properties, comparable to fluoxetine. This highlights their potential in treating neurological conditions such as epilepsy and depression (Zhang et al., 2016).
Antibacterial and Antimicrobial Properties
Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, related to the chemical structure , demonstrate significant activity predominantly against Gram-negative bacteria. This suggests their utility in developing new heteroatom-activated beta-lactam antibiotics, highlighting their importance in addressing antibiotic resistance (Woulfe & Miller, 1985).
Skin Cancer Research
The azetidin intermediates, similar to those in the target compound, have been investigated for their role in addressing skin cancer by targeting cyclobutane pyrimidine dimers. These findings are crucial for developing therapies that mitigate skin cancer damage through chemical intervention, showcasing a novel approach to cancer treatment (2020).
Insecticidal and Antibacterial Potential
Research into pyrimidine linked pyrazole heterocyclics, related to 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine, indicates their potential as insecticidal and antibacterial agents. This underscores the compound's versatility, offering a foundation for developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Anticancer Activity
Compounds structurally related to 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine have demonstrated anticancer activity, particularly against lung carcinoma and adenocarcinoma mammary gland cell lines. Their ability to induce DNA cleavage suggests a mechanism of action that could be exploited in cancer therapy, highlighting their potential in oncology research (Hosamani et al., 2015).
Propiedades
IUPAC Name |
4-[3-[(2-fluorophenyl)methoxy]azetidin-1-yl]-5,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-11-12(2)18-10-19-16(11)20-7-14(8-20)21-9-13-5-3-4-6-15(13)17/h3-6,10,14H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNPSOJHMVYNEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CC(C2)OCC3=CC=CC=C3F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{3-[(2-Fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5565806.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)
![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethanol](/img/structure/B5565827.png)



![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5565852.png)
![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)
![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)
![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)